4-Chlor-6-(Piperazin-1-yl)pyrimidin

Übersicht

Beschreibung

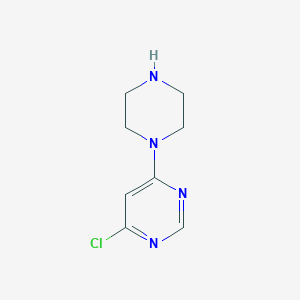

4-Chloro-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(piperazin-1-yl)pyrimidine has several applications in scientific research, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and cancer.

Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, which are valuable tools for studying biological pathways and disease mechanisms.

Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and identifying potential therapeutic targets.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

4-Chloro-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They have also been found to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission.

Mode of Action

The compound interacts with its targets, protein kinases, and AChE, leading to their inhibition . In the case of protein kinases, this inhibition can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . For AChE, its inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .

Biochemical Pathways

The inhibition of protein kinases can affect various biochemical pathways involved in cell growth, differentiation, migration, and metabolism . Similarly, the inhibition of AChE can impact cholinergic neurotransmission, affecting learning and memory .

Result of Action

The inhibition of protein kinases by 4-Chloro-6-(piperazin-1-yl)pyrimidine can potentially lead to the disruption of cell growth and metabolism, which could have implications in conditions like cancer . The inhibition of AChE can lead to an increase in acetylcholine levels, potentially impacting conditions like Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation of the piperazine ring can produce N-oxides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with a piperazine ring, known for its potential use in medicinal chemistry.

Uniqueness

4-Chloro-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the piperazine ring at the 6-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Biologische Aktivität

4-Chloro-6-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Its structure, characterized by a pyrimidine ring with a chloro substituent and a piperazine moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(piperazin-1-yl)pyrimidine is C₁₁H₁₅ClN₄, with a molecular weight of approximately 270.72 g/mol. The compound's unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research indicates that 4-Chloro-6-(piperazin-1-yl)pyrimidine exhibits notable biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Enzyme Modulation : It has been identified as a modulator of several biological pathways, potentially affecting enzyme activities critical in disease processes.

Table 1: Summary of Biological Activities

Anticancer Studies

A significant study evaluated the efficacy of 4-Chloro-6-(piperazin-1-yl)pyrimidine against human breast cancer cells. The compound demonstrated an IC50 value of 18 µM, indicating moderate efficacy compared to known treatments like Olaparib (IC50 = 57.3 µM) . The mechanism involved inhibition of PARP1 activity, which is crucial for DNA repair processes in cancer cells. Enhanced phosphorylation of H2AX and increased CASPASE 3/7 activity were also observed, suggesting that the compound induces apoptotic pathways in cancer cells.

Enzyme Modulation

Another important aspect of the biological activity of 4-Chloro-6-(piperazin-1-yl)pyrimidine is its role as an inhibitor of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). This enzyme is involved in the biosynthesis of bioactive lipids that modulate various physiological processes. The compound was shown to exhibit nanomolar potency (IC50 = 72 nM) against NAPE-PLD, highlighting its potential as a pharmacological tool for studying lipid signaling pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like 4-Chloro-6-(piperazin-1-yl)pyrimidine. Modifications to the piperazine or pyrimidine moieties can significantly alter potency and selectivity against biological targets. For instance, substituting different groups on the piperazine ring has been shown to enhance or reduce biological activity depending on their electronic and steric properties .

Table 2: SAR Analysis

Eigenschaften

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWNXPKSXBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582184 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-50-4 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.